molecular formula C3H7BrO B044670 1-Bromo-2-methoxyethane CAS No. 6482-24-2

1-Bromo-2-methoxyethane

Cat. No. B044670
CAS RN: 6482-24-2
M. Wt: 138.99 g/mol
InChI Key: YZUPZGFPHUVJKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-Bromo-2-methoxyethane involves various chemical reactions that demonstrate the compound's utility as an intermediate in organic synthesis. For example, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles leads to the formation of cyclopropane derivatives, showcasing the reactivity of bromo-methoxy compounds in nucleophilic addition reactions (Fariña et al., 1986).

Molecular Structure Analysis

Structural and stereochemical analysis of bromo-methoxy compounds is crucial for understanding their reactivity and applications. X-ray crystallographic analysis has been used to elucidate the structure and stereochemistry of related compounds, providing insights into their conformational preferences and how these affect their chemical behavior (Shiming Li et al., 1995).

Chemical Reactions and Properties

1-Bromo-2-methoxyethane participates in a variety of chemical reactions, demonstrating its versatility as a reagent. Its reactivity with bases and other nucleophiles has been extensively studied, revealing its potential for producing a wide range of organic compounds. For instance, the synthesis of 1-Bromo-1-lithioethene from similar bromo-methoxy compounds showcases the utility of these substances in organic synthesis, allowing for the production of various brominated products (Yehor Y. Novikov & P. Sampson, 2005).

Physical Properties Analysis

The study of the physical properties of 1-Bromo-2-methoxyethane, including its phase behavior and spectroscopic characteristics, is important for its application in chemical synthesis. Low-resolution microwave, infrared, and Raman spectra, along with ab initio calculations, have been employed to analyze the conformations and physical properties of similar bromo-methoxy compounds. This research provides valuable information on the compound's stability, reactivity, and suitability for various chemical processes (Durig et al., 1992).

Chemical Properties Analysis

The chemical properties of 1-Bromo-2-methoxyethane, including its reactivity patterns and mechanisms of reaction with different reagents, are critical for its application in synthesis. Studies on related bromo-methoxy compounds highlight the regioselectivity and reactivity of these molecules in various chemical contexts, providing insights into how 1-Bromo-2-methoxyethane might behave under different chemical conditions and its potential uses in synthetic chemistry (Winters & Mcewen, 1963).

Safety And Hazards

1-Bromo-2-methoxyethane is classified as a flammable liquid and vapor. It is toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

1-bromo-2-methoxyethane
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InChI

InChI=1S/C3H7BrO/c1-5-3-2-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUPZGFPHUVJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrO
Source PubChem
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DSSTOX Substance ID

DTXSID0064385
Record name Ethane, 1-bromo-2-methoxy-
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Molecular Weight

138.99 g/mol
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name 2-Bromoethyl methyl ether
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Product Name

1-Bromo-2-methoxyethane

CAS RN

6482-24-2
Record name Bromoethyl methyl ether
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Record name Ethane, 1-bromo-2-methoxy-
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Record name 1-Bromo-2-methoxyethane
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Record name Ethane, 1-bromo-2-methoxy-
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Record name Ethane, 1-bromo-2-methoxy-
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Record name 1-bromo-2-methoxyethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
229
Citations
JR Durig, RA Larsen, TG Sheehant, AY Wang… - Structural Chemistry, 1992 - Springer
… The microwave spectrum of gaseous 1-bromo-2methoxyethane, BrCH2CH2OCH3, has been recorded from 18.0 to 27.0 GHz at low resolution. The Raman spectra of the gas, liquid, …
Number of citations: 2 link.springer.com
SG Kang, HJ Kim, CH Kwak - Bulletin of the Korean Chemical …, 2010 - koreascience.kr
… The major product prepared from the reaction of L1 with 1-bromo-2-methoxyethane in a 1:… the reaction of L1 with an excess 1-bromo-2-methoxyethane. The di-N-substituted macrocycle …
Number of citations: 3 koreascience.kr
AK McPherson, D Capaldi, L Chen… - … Process Research & …, 2020 - ACS Publications
… diaminopurine ribose was carried out using 1-bromo-2-methoxyethane and KOH in DMSO. (… originating as both a trace impurity in 1-bromo-2-methoxyethane (MOE-Br) and from …
Number of citations: 1 pubs.acs.org
A Sandhu, S Sud, KK Bhasin… - Synthesis and Reactivity …, 1989 - Taylor & Francis
… OCH3, OC2H5) were obtained in 70-80% yield by the reaction of 1bromo-2-methoxyethane or 1-bromo-2-ethoxyethane with arene tellurolate anions. These tellurides were converted to …
Number of citations: 4 www.tandfonline.com
M Ono, S Matsuda - The Journal of Physical Chemistry C, 2023 - ACS Publications
… In particular, the formation of bromoform and other Br-containing organic compounds such as 1-bromo-2-methoxyethane and 1-bromo-2,2-methoxyethoxyethane was confirmed, …
Number of citations: 5 pubs.acs.org
ES Al-Abdullah, HH Asiri, S Lahsasni… - Drug design …, 2014 - Taylor & Francis
… The reaction of compound 5 with 1-bromo-2-methoxyethane, various aryl methyl halides, and ethyl bromoacetate solely yielded the S-substituted products 11, 12a–d, and 13. The new …
Number of citations: 80 www.tandfonline.com
KK Bhasin, A Sandhu, RD Verma - Synthesis and Reactivity in …, 1988 - Taylor & Francis
Alkoxyalkylorganyl selenides are obtained in quantitative yields by the reaction of 1-bromo-2-ethoxyethane or 1-bromo-2-methoxyethane with sodium organyl selenolates. The …
Number of citations: 6 www.tandfonline.com
T Heinze, A Koschella - Carbohydrate research, 2008 - Elsevier
… Derivatives 2a and 2b were allowed to react with an excess of 1-bromo-2-methoxyethane in the presence of sodium hydride as base (10 mol/mol modified anhydroglucose unit, AGU) in …
Number of citations: 25 www.sciencedirect.com
DK Semyonov, MY Stogniy, KY Suponitsky, IB Sivaev - Inorganics, 2023 - mdpi.com
… For this purpose, the previously developed method of the alkylation of trimethylammonium salt of mercapto-closo-carborane [72,73] was applied using 1-bromo-2-methoxyethane and 1-…
Number of citations: 1 www.mdpi.com
A Ueno, N Ae, H Terauchi, K Fujimoto… - … Process Research & …, 2015 - ACS Publications
… Compounds 20 to 24 were derived from impurities in 1-bromo-2-methoxyethane 15. Analysis of the reagent grade 15 revealed that it contained corresponding bromides that would lead …
Number of citations: 1 pubs.acs.org

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